Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[45]dec-8-yl)ethyl]- is a complex organic compound that features a benzonitrile group attached to a spirocyclic structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with an appropriate benzonitrile derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the benzonitrile group.
4-Piperidone ethylene acetal: Another spirocyclic compound with different functional groups.
1-N-Cbz-4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)piperidine: A derivative with additional protective groups.
Uniqueness
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- is unique due to its combination of a benzonitrile group with a spirocyclic structure containing both nitrogen and oxygen atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
849519-46-6 |
---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]benzonitrile |
InChI |
InChI=1S/C16H20N2O2/c17-13-15-3-1-2-14(12-15)4-7-18-8-5-16(6-9-18)19-10-11-20-16/h1-3,12H,4-11H2 |
InChI Key |
ORWVQJMALIJSAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)CCC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.